molecular formula C8H8ClFO B1299264 3-Fluoro-4-methoxybenzyl chloride CAS No. 351-52-0

3-Fluoro-4-methoxybenzyl chloride

Cat. No. B1299264
CAS RN: 351-52-0
M. Wt: 174.6 g/mol
InChI Key: DDAXEANMRGIVDY-UHFFFAOYSA-N
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Description

The compound "3-Fluoro-4-methoxybenzyl chloride" is a fluorinated benzyl chloride derivative with potential applications in various chemical syntheses. It is related to several other compounds that have been studied for their unique properties and applications in different fields, such as protecting groups for alcohols, activating agents for solid supports, and building blocks for pharmaceuticals .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of Lewis acid catalysis, as seen in the scalable synthesis of 3-fluoro-4-methoxybenzoyl chloride through the Fries rearrangement of 2-fluorophenyl acetate . Additionally, the use of benzyl bromide derivatives for introducing protecting groups, as in the case of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, demonstrates the versatility of fluorinated benzyl compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of fluorinated benzyl compounds can be complex, as evidenced by the crystal structures of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids, which exhibit a trigonal bipyramidal structure around the tin atoms . Similarly, the structure of (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one shows diorientational disorder due to the rotation of C–C single bonds .

Chemical Reactions Analysis

Fluorinated benzyl compounds participate in various chemical reactions, such as the covalent attachment of biologicals to solid supports using fosyl chloride chemistry . The reactivity of these compounds is influenced by the electron-withdrawing properties of the fluorine atom, which can activate hydroxyl groups for subsequent reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzyl compounds are influenced by the presence of the fluorine atom. For instance, the fluoride substituent in the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group provides stability to oxidizing conditions . The solubility of fluorine-substituted compounds can also be significantly improved, as seen in the case of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives . Furthermore, the insecticidal activity of 4-methoxymethylbenzyl permethrinates containing fluorine demonstrates the potential for these compounds to be used in practical applications .

Scientific Research Applications

Reactions in Organic Synthesis

3-Fluoro-4-methoxybenzyl chloride is involved in various organic reactions. For instance, Amyes and Richard (1990) explored its stepwise and concerted substitution reactions, particularly focusing on the 4-methoxybenzyl carbocation intermediate. This research highlights its role in creating azide adducts and investigating solvent-induced changes in reaction mechanisms (Amyes & Richard, 1990). Similarly, Liu, Duann, and Hou (1998) studied its solvolysis in various solvents, revealing insights into nucleophilic solvent participation (Liu, Duann, & Hou, 1998).

Synthesis of Biologically Active Molecules

Ivashchenko et al. (2019) demonstrated the synthesis of a molecule involving this compound, which exhibited inhibitory activity against Hepatitis B virus. This study emphasizes its utility in creating biologically active compounds (Ivashchenko et al., 2019). In the context of nucleic acid chemistry, Takaku and Kamaike (1982) used a 4-methoxybenzyl group in synthesizing oligoribonucleotides, showcasing its application in the field of biochemistry (Takaku & Kamaike, 1982).

Safety and Hazards

3-Fluoro-4-methoxybenzyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

4-(chloromethyl)-2-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAXEANMRGIVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366203
Record name 3-Fluoro-4-methoxybenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351-52-0
Record name 3-Fluoro-4-methoxybenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methoxybenzyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-methoxybenzyl alcohol (1 g, 6.5 mmol) in dichloromethane (10 mL) were added under ice-cooling triethylamine (1.8 mL, 13 mmol) and methanesulfonyl chloride (0.60 mL, 7 mmol) and the mixture was stirred at room temperature for 30 min. The solvent was evaporated under reduced pressure and the obtained residue was dissolved in ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give an almost pure title compound (1.1 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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